1,10-phenanthroline-4,7-diamine
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Overview
Description
1,10-Phenanthroline-4,7-diamine is an organic compound that belongs to the family of phenanthroline derivatives. It is characterized by the presence of two amino groups at the 4 and 7 positions of the phenanthroline ring. This compound is known for its chelating properties, making it a valuable ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which has led to its widespread use in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 1,10-phenanthroline-4,7-diamine are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
Given its targets, it may influence pathways related to bacterial resistance and chemotaxis . The downstream effects of these interactions could include altered bacterial behavior and susceptibility to antibiotics.
Result of Action
Its interaction with its targets suggests it may alter bacterial behavior and increase susceptibility to antibiotics
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially influence its action
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline-4,7-diamine is known to serve as a bidentate ligand in coordination chemistry due to the presence of two nitrogen atoms . It interacts with various enzymes and proteins, particularly those involved in metal ion transport and regulation. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by interacting with various cellular components, including cell signaling pathways, gene expression mechanisms, and metabolic processes . The specific effects can vary widely depending on the type of cell and the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The specific mechanisms of action are dependent on the particular biochemical context and the other molecules present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary widely depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects can vary widely depending on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways involved can vary widely depending on the specific biochemical context.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways. This can include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation . The specific mechanisms of transport and distribution can vary widely depending on the specific cellular context.
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific mechanisms of subcellular localization can vary widely depending on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,10-phenanthroline-4,7-diamine typically involves the nitration of 1,10-phenanthroline followed by reduction. The nitration process introduces nitro groups at the 4 and 7 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,10-phenanthroline-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be tailored for specific applications in coordination chemistry and material science .
Scientific Research Applications
1,10-phenanthroline-4,7-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without amino groups.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups at the 4 and 7 positions.
Uniqueness: 1,10-phenanthroline-4,7-diamine is unique due to the presence of amino groups, which enhance its chelating ability and reactivity. This makes it more versatile in forming complexes with a wider range of metal ions compared to its analogs .
Properties
CAS No. |
119004-19-2 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1,10-phenanthroline-4,7-diamine |
InChI |
InChI=1S/C12H10N4/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H,(H2,13,15)(H2,14,16) |
InChI Key |
POALUWHJFRTBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)N)N |
Purity |
95 |
Origin of Product |
United States |
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